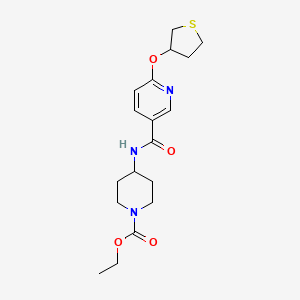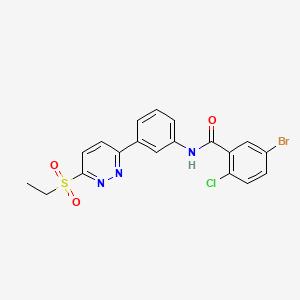
5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound has been studied in the context of pyridinesulfonamide, an important fragment which has a wide range of applications in novel drugs . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .Molecular Structure Analysis
The stereostructures of the synthesized enantiomers have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This chemical compound's relevance in scientific research can be linked to its structure and potential in synthesizing new heterocyclic compounds. The process of synthesizing derivatives, similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, involves reactions with various reagents to form new compounds with potential biological activities. For instance, reactions with sodium hydrogen sulfide, ethyl thioglycollate, and hydrazines have been explored for producing pyrazoles, isoxazoles, and pyrimidinethiones, highlighting the compound's versatility as a precursor for various heterocyclic syntheses (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Biological Activities and Applications
The synthesis and evaluation of new compounds based on derivatives similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have shown promising results in antimicrobial activities. These studies involve incorporating synthesized compounds into varnishes and inks, demonstrating significant antimicrobial effects against various microbial strains. This indicates the potential use of such compounds in developing antimicrobial coatings or additives for surface protection (H. A. El‐Wahab, Tamer S. Saleh, E. Zayed, A. El-Sayed, & Ramy S.A. Assaker, 2015).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, structurally related to the compound , has contributed to the development of selective class III electrophysiological agents. These compounds have shown comparable potency to established agents in vitro, suggesting their utility in exploring cardiac electrophysiological activities and potential therapeutic applications (T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, & A. J. Marisca, 1990).
Antimicrobial and Surface Activity
Derivatives synthesized from precursors similar to 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide have shown antimicrobial properties and potential as surface-active agents. The synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the compound's role in developing new antibacterial and antifungal agents (R. El-Sayed, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDTXOWMKLLDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2851585.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2851586.png)
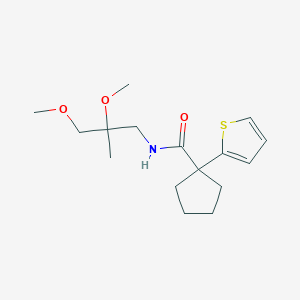
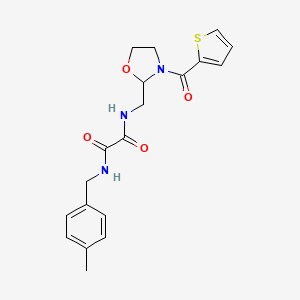
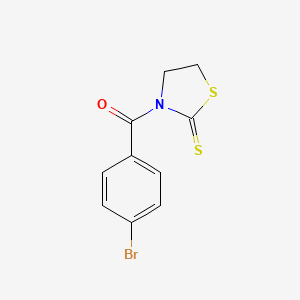
![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)
![7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2851596.png)
![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxypropan-2-yl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2851598.png)
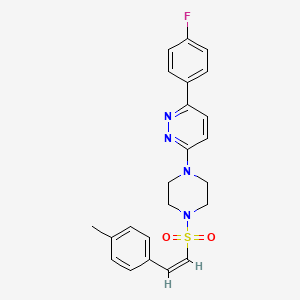
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2851601.png)
![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2851602.png)
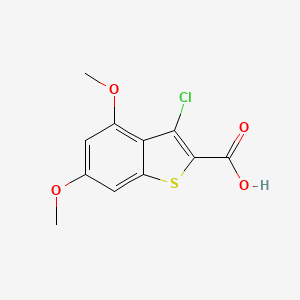
![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2851605.png)
